2-Chloro-1-(quinolin-6-YL)ethanone
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Overview
Description
2-Chloro-1-(quinolin-6-YL)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The structure of this compound consists of a quinoline ring attached to a chloroacetyl group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(quinolin-6-YL)ethanone typically involves the reaction of quinoline derivatives with chloroacetyl chloride. One common method involves the use of quinoline and chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(quinolin-6-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Aminoquinoline, thioquinoline, or alkoxyquinoline derivatives.
Oxidation Reactions: Quinoline-6-carboxylic acid derivatives.
Reduction Reactions: Quinoline-6-ethanol derivatives.
Scientific Research Applications
2-Chloro-1-(quinolin-6-YL)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(quinolin-6-YL)ethanone involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the chloroacetyl group.
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Camptothecin: An anticancer compound with a quinoline-based structure.
Uniqueness
2-Chloro-1-(quinolin-6-YL)ethanone is unique due to its chloroacetyl group, which allows for a wide range of chemical modifications and applications. This structural feature makes it a versatile compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C11H8ClNO |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-1-quinolin-6-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2 |
InChI Key |
BPXGZBYUUKFWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)CCl)N=C1 |
Origin of Product |
United States |
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